2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring bonded to a chlorobenzenesulfonyl group and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting piperazine with 3-chlorobenzenesulfonyl chloride under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors under controlled conditions.
Coupling Reaction: The piperazine intermediate is then coupled with the pyrimidine ring in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
What sets 2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22ClN5O2S |
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Molecular Weight |
444.0 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C21H22ClN5O2S/c1-16-14-20(24-18-7-3-2-4-8-18)25-21(23-16)26-10-12-27(13-11-26)30(28,29)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3,(H,23,24,25) |
InChI Key |
LFCJEYCGXYDWIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
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